REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](C(OC(C)(C)C)=O)[N:6]=[CH:5]2.[CH:18]1([CH2:21][NH:22][C:23](=[O:39])[C:24]2[CH:29]=[CH:28][CH:27]=[C:26](B3OC(C)(C)C(C)(C)O3)[CH:25]=2)[CH2:20]C1.[C:40](=O)([O-])[O-].[Na+].[Na+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:21]1([NH:22][C:23](=[O:39])[C:24]2[CH:25]=[CH:26][C:27]([CH3:40])=[C:28]([C:2]3[CH:3]=[C:4]4[C:8](=[CH:9][CH:10]=3)[NH:7][N:6]=[CH:5]4)[CH:29]=2)[CH2:18][CH2:20]1 |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C=NN(C2=CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=NN(C2=CC1)C(=O)OC(C)(C)C
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Name
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N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Quantity
|
2.04 g
|
Type
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reactant
|
Smiles
|
C1(CC1)CNC(C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Name
|
Intermediate 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CNC(C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica
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Type
|
WASH
|
Details
|
eluting with cyclohexane:ethyl acetate (2:1 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C1=CC(=C(C=C1)C)C=1C=C2C=NNC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |